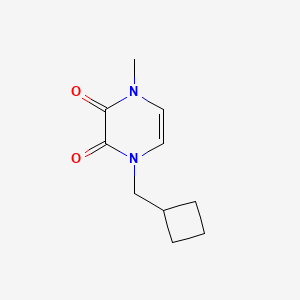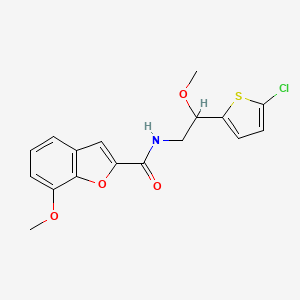
1,2-Dibromo-1-(trifluoromethylsulfonyl)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibromo-1-(trifluoromethylsulfonyl)ethane is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related trifluoromethylsulfonyl compounds and their applications in organic synthesis. For instance, trifluoromethanesulfonic acid is used as a catalyst in Friedel-Crafts alkylations, indicating the reactivity of trifluoromethylsulfonyl derivatives in electrophilic aromatic substitution reactions . Similarly, scandium trifluoromethanesulfonate is mentioned as a highly effective Lewis acid catalyst for acylation reactions . These examples suggest that this compound could potentially be used in similar synthetic applications due to the presence of the trifluoromethylsulfonyl group.
Synthesis Analysis
The synthesis of related trifluoromethylsulfonyl compounds involves the use of trifluoromethanesulfonic anhydride as a reagent. For example, the combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride is used for the conversion of thioglycosides to glycosyl triflates . This suggests that similar reagents and conditions could be employed for the synthesis of this compound, although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of compounds containing the trifluoromethylsulfonyl group has been studied using techniques such as gas electron diffraction and ab initio calculations. For instance, the geometric structures and conformational properties of trifluoromethanesulfonic anhydride have been analyzed, revealing two stable conformers with C2 symmetry . This information is valuable for understanding the molecular structure of this compound, as the trifluoromethylsulfonyl group would impart similar structural characteristics to this compound.
Chemical Reactions Analysis
The chemical reactivity of trifluoromethylsulfonyl compounds is highlighted in several papers. For example, dibutyl(trifluoromethanesulfoxy)stannane is used for the diastereoselective hydrostannylation of allyl and homoallyl alcohols . This indicates that the trifluoromethylsulfonyl group can stabilize intermediates in radical reactions, which could be relevant for the reactivity of this compound in similar transformations.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported in the provided papers, the properties of related compounds can provide some insights. For example, the high reactivity of trifluoromethanesulfonic anhydride and its derivatives in various organic reactions suggests that this compound would also exhibit significant reactivity due to the presence of both the bromo and trifluoromethylsulfonyl functional groups . Additionally, the Lewis acidity of scandium trifluoromethanesulfonate in acylation reactions implies that the trifluoromethylsulfonyl group can confer strong electron-withdrawing properties, which could affect the physical properties such as boiling point and solubility of the compound .
Aplicaciones Científicas De Investigación
Organic Synthesis Applications
Cycloaddition Reactions : The compound 1,1-bis(trifluoromethylsulfonyl)ethene, generated in situ from related precursors, is used in metal-free direct [2+2] cycloaddition reactions of alkynes at room temperature, leading to the formation of substituted cyclobutenes. This process is notable for its mild conditions, requiring neither irradiation nor heating, highlighting the utility of 1,2-dipole precursors in facilitating these transformations (Alcaide, Almendros, Fernández, & Lázaro-Milla, 2015).
Lewis Acid Catalysis : Scandium trifluoromethanesulfonate (Sc(OTf)3), closely related to the trifluoromethylsulfonyl group in terms of reactivity, is used as a highly active Lewis acid catalyst in the acylation of alcohols with acid anhydrides and esterification of alcohols by carboxylic acids, demonstrating the role of trifluoromethylsulfonyl derivatives in enhancing catalytic activity (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Material Science and Chemistry
Gas Solubility in Ionic Liquids : Research on ionic liquids containing bis(trifluoromethylsulfonyl)imide anions (related to trifluoromethylsulfonyl derivatives) demonstrates significant solubility for gases like carbon dioxide, highlighting the influence of the trifluoromethylsulfonyl group on physical properties of materials (Anthony, Anderson, Maginn, & Brennecke, 2005).
Synthetic Transformations : Vinyl and aryl trifluoromethanesulfonates (triflates), which share reactivity patterns with 1,2-Dibromo-1-(trifluoromethylsulfonyl)ethane, are used extensively in cross-coupling reactions and carbon monoxide insertions, emphasizing the versatility of trifluoromethylsulfonyl derivatives in organic synthesis (Ritter, 1993).
Safety and Hazards
Propiedades
IUPAC Name |
1,2-dibromo-1-(trifluoromethylsulfonyl)ethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br2F3O2S/c4-1-2(5)11(9,10)3(6,7)8/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXACVUWKAXCKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(S(=O)(=O)C(F)(F)F)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br2F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2504125.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2504129.png)
![2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2504130.png)
![allyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2504131.png)
![Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2504132.png)
![3-benzyl-5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2504136.png)

![N-(4-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2504138.png)
![2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2504141.png)

![(E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one](/img/structure/B2504144.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2504147.png)